molecular formula C11H8F2N4O4S B11784153 Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate

Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate

Cat. No.: B11784153
M. Wt: 330.27 g/mol
InChI Key: HNCZEUKBDFZIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate is a complex organic compound that features a triazole ring, a nitro group, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate typically involves multiple stepsThe difluoromethyl group is often introduced via difluoromethylation reactions, which can be achieved using various reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to ensure precise control over reaction conditions and to enhance yield and purity. Such systems are particularly useful for handling hazardous reagents and for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate involves its interaction with specific molecular targets. The triazole ring and nitro group are key functional groups that can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The difluoromethyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
  • 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Uniqueness

Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate is unique due to its combination of a triazole ring, a nitro group, and a difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8F2N4O4S

Molecular Weight

330.27 g/mol

IUPAC Name

methyl 2-[[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-nitrobenzoate

InChI

InChI=1S/C11H8F2N4O4S/c1-21-10(18)6-4-5(17(19)20)2-3-7(6)22-11-14-9(8(12)13)15-16-11/h2-4,8H,1H3,(H,14,15,16)

InChI Key

HNCZEUKBDFZIAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2=NNC(=N2)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.